molecular formula C18H17N3OS2 B2557831 4-amino-2-thioxo-N-(m-tolyl)-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide CAS No. 933583-07-4

4-amino-2-thioxo-N-(m-tolyl)-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2557831
CAS RN: 933583-07-4
M. Wt: 355.47
InChI Key: IUUFRTGQQUFHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-thioxo-N-(m-tolyl)-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been extensively studied for its potential use in treating various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Biological Activities

Thiazole derivatives have been synthesized using microwave-assisted methods, leading to compounds with antimicrobial, antilipase, and antiurease activities. Such compounds are generated through the treatment with several aromatic aldehydes, showcasing their potential in medicinal chemistry for developing new treatments against microbial infections and other conditions (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Precursor for Thiazole Derivatives

A method for the synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, has been reported. This method is highlighted for its high yield and environmental friendliness, which is critical for industrial production. Such precursors are essential for the development of novel compounds with potential applications in various scientific fields (Wang, Guo, Tang, Zhang, Tao, & Lu, 2014).

Synthesis of Thiazolopyrimidines

Research into the synthesis of some thiazolo[5,4-d]pyrimidines from 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide reveals the diversity of chemical reactions and potential applications of thiazole derivatives. These compounds have been explored for various applications, including their potential biological activities (El-Dean, 1992).

Strecker Approach to Thiazole Carboxylates

The development of 2-substituted ethyl 5-aminothiazole-4-carboxylates through a Strecker approach indicates the versatility of thiazole derivatives in synthesizing biologically relevant molecules. This method represents a significant step in the synthesis of heterocycles with potential applications in drug discovery and development (Cheng, McClory, Walker, Xu, Zhang, Angelaud, & Gosselin, 2016).

X-ray Crystallographic and Spectroscopic Studies

Aminothiazole derivatives have been the subject of X-ray crystallographic and spectroscopic studies, highlighting their diverse biological applications. These studies provide valuable insights into the structural and electronic properties of aminothiazole compounds, which are crucial for designing molecules with desired biological activities (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).

properties

IUPAC Name

4-amino-N-(3-methylphenyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-11-6-8-14(9-7-11)21-16(19)15(24-18(21)23)17(22)20-13-5-3-4-12(2)10-13/h3-10H,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUFRTGQQUFHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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